L-Methionine methyl ester hydrochloride
Overview
Description
L-Methionine methyl ester hydrochloride is a compound with the linear formula CH3SCH2CH2CH(NH2)COOCH3 · HCl . It is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .
Molecular Structure Analysis
The molecular formula of L-Methionine methyl ester hydrochloride is C6H13NO2S·HCl . The molecular weight is 199.70 . The SMILES string representation is Cl[H].COC(=O)C@@HCCSC .Physical And Chemical Properties Analysis
L-Methionine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of [α]20/D +25.0 to +27.0 deg (C=1, H2O) . The melting point is 151 °C .Scientific Research Applications
Synthesis of Polar Amino Acid Methyl Ester Hydrochlorides : L-Methionine methyl ester hydrochloride was synthesized as part of a study on amino acids, demonstrating a high yield and mild reaction conditions (Xie Ji-min, 2007).
Chlorinolysis Studies : The chlorinolysis of L-methionine methyl ester hydrochloride with molecular chlorine under various conditions was investigated, resulting in the creation of polychloroamino acid derivatives (Y. Urabe, M. Miyoshi, Kazuo Matsumoto, 1975).
Radiotracer for PET Diagnostics : L-Methionine methyl ester hydrochloride is used in the production of L-[Methyl-(11C)]Methionine, a common amino acid radiotracer for PET diagnostics, particularly in brain tumors (N. Gomzina, O. Kuznetsova, 2011).
Studies of Platinum(II) Methionine Complexes : Reactions of L-methionine with platinum complexes in various pHs were studied, which is significant in understanding the metabolites of cisplatin, a chemotherapy drug (R. Norman, J. Ranford, P. Sadler, 1992).
Corrosion Inhibition : L-Methionine methyl ester hydrochloride was identified as an effective corrosion inhibitor for iron in hydrochloric acid, acting as a cathodic inhibitor and adsorbing on the iron surface (B. Hammouti, A. Aouniti, M. Taleb, M. Brighli, S. Kertit, 1995).
Enzymatic Peptide Modification : The compound was used in a study of enzymatic peptide modification, showing that it can be bound as methionine to enzymatic hydrolysates of proteins (G. Hajós, T. Szarvas, L. Vámos-Vigyázó, 1990).
Synthesis of Optically Active Homocysteine : L-Methionine methyl ester hydrochloride was used as a starting material in the synthesis of optically active homocysteine, which is significant for biochemical studies (T. Shiraiwa, Kazuo Nakagawa, N. Kanemoto, 2000).
In Vivo Near Infrared Imaging of Tumors : It was used in the synthesis of a novel near infrared fluorescent probe for in vivo imaging of tumors, demonstrating potential in early cancer diagnosis (D. Mahounga, Lingling Shan, Cao Jie, Changli Du, Shunan Wan, Yueqing Gu, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine methyl ester hydrochloride | |
CAS RN |
2491-18-1 | |
Record name | L-Methionine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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